molecular formula C22H23IN2O4S B298512 (2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one

Cat. No. B298512
M. Wt: 538.4 g/mol
InChI Key: ORJXHZPMXHECMQ-KXSRYFARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Scientific Research Applications

(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one has been studied for its potential pharmacological properties. It has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and antidiabetic activities. In antimicrobial studies, this compound has shown significant activity against various bacterial and fungal strains. In antitumor studies, it has shown cytotoxicity against cancer cell lines. In anti-inflammatory studies, it has shown inhibition of pro-inflammatory cytokines. In antidiabetic studies, it has shown hypoglycemic effects.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through multiple pathways. In antimicrobial studies, it is thought to inhibit bacterial cell wall synthesis and disrupt fungal cell membrane integrity. In antitumor studies, it is thought to induce apoptosis and inhibit cell proliferation. In anti-inflammatory studies, it is thought to inhibit the production of pro-inflammatory cytokines. In antidiabetic studies, it is thought to increase insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of bacterial and fungal strains, induce apoptosis in cancer cell lines, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce blood glucose levels in diabetic animal models, inhibit tumor growth in xenograft models, and reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one in lab experiments include its diverse biological activities, high potency, and low toxicity. However, the limitations include its complex synthesis method and limited availability.

Future Directions

For research on (2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one include exploring its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Further studies on its mechanism of action and structure-activity relationship can help in the development of more potent analogs. In addition, studies on its pharmacokinetics and pharmacodynamics can provide insights into its efficacy and safety in humans.

Synthesis Methods

The synthesis of (2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one involves the condensation reaction between 4-hydroxy-3-iodo-5-methoxybenzaldehyde and 4-methoxybenzylidene-2-methylpropane-2-amine in the presence of thiazolidine-4-one. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is obtained in good yield and can be purified by recrystallization.

properties

Molecular Formula

C22H23IN2O4S

Molecular Weight

538.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23IN2O4S/c1-13(2)12-25-21(27)19(11-14-9-17(23)20(26)18(10-14)29-4)30-22(25)24-15-5-7-16(28-3)8-6-15/h5-11,13,26H,12H2,1-4H3/b19-11-,24-22?

InChI Key

ORJXHZPMXHECMQ-KXSRYFARSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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